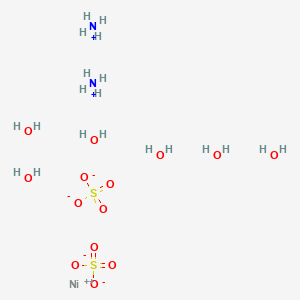
3-Hydroxy-2-methylvaleric acid
Overview
Description
3-Hydroxy-2-methylvaleric acid (HMVA) is a branched-chain fatty acid that is derived from the metabolism of the amino acid leucine. HMVA has been found to have potential applications in various fields of scientific research, including cancer diagnosis, treatment, and prevention.
Scientific Research Applications
Synthesis of Protected Amino Acids for Pharmaceuticals : A study by Schmidt, Kroner, and Griesser (1989) highlights the synthesis of protected amino acids, including derivatives from hydroxy acids like 3-Hydroxy-2-methylvaleric acid. This process is essential in the total synthesis of didemnins, which are compounds with significant pharmaceutical applications (Schmidt, Kroner, & Griesser, 1989).
Metabolism of Branched-Chain Amino Acids and Ketogenesis : Liebich and Först (1984) analyzed hydroxy- and oxomonocarboxylic acids in urine, identifying metabolites from ketogenesis and the metabolism of valine, leucine, and isoleucine, including this compound. This study contributes to understanding metabolic pathways and diseases related to amino acid degradation (Liebich & Först, 1984).
Role in Genetic Disorders : Research by Jakobs, Sweetman, and Nyhan (1984) utilized this compound to study the metabolites in amniotic fluid, offering insights into prenatal diagnostics and the study of genetic disorders, like maple syrup urine disease (Jakobs, Sweetman, & Nyhan, 1984).
Studying Maple Syrup Urine Disease : Mamer and Reimer (1992) investigated the formation of L-alloisoleucine and this compound stereoisomers from L-isoleucine in maple syrup urine disease patients, contributing to the understanding of this metabolic disorder (Mamer & Reimer, 1992).
Biodegradation and Microbial Metabolism : The study by Lau, Gibson, and Fall (1980) on the biodegradation of 3-methylvaleric acid (related to this compound) by bacteria offers insights into microbial metabolism and environmental biotechnology (Lau, Gibson, & Fall, 1980).
Identification in Metabolic Disorders : Truscott et al. (1979) identified this compound in a patient with propionic acidemia, providing valuable information for the diagnosis and understanding of metabolic disorders (Truscott et al., 1979).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a metabolite of erythromycin , suggesting that it may interact with similar targets as this antibiotic, such as bacterial ribosomes.
Mode of Action
As a metabolite of erythromycin, it may share some of its parent compound’s mechanisms, such as inhibiting protein synthesis in bacteria by binding to the 50S subunit of the bacterial ribosome .
Biochemical Pathways
3-Hydroxy-2-methylpentanoic acid is an intermediate in the metabolism of isoleucine . It is synthesized by the action of acetolactate mutase with subsequent reduction from α-aceto-α-hydroxybutyrate through 3-hydroxy-2-keto-3-methylpentanoate . The affected pathways and their downstream effects are related to the metabolism of branched-chain amino acids .
Result of Action
As a metabolite of erythromycin, it may contribute to the antibiotic’s overall effect of inhibiting bacterial growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 3-hydroxy-2-methylpentanoic acid . .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-methylvaleric acid plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids. It is derived from the catabolism of L-isoleucine, an essential amino acid. The compound interacts with several enzymes, including lactate dehydrogenase, which catalyzes the reduction of 2-Keto-3-methylvaleric acid to this compound . Additionally, it may interact with other biomolecules involved in fatty acid metabolism, contributing to the regulation of energy production and storage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in fatty acid oxidation and energy metabolism, thereby impacting cellular energy balance . Moreover, it may play a role in the regulation of mitochondrial function and oxidative stress responses, contributing to cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for lactate dehydrogenase, facilitating the reduction of 2-Keto-3-methylvaleric acid . This interaction is crucial for the regulation of branched-chain amino acid metabolism. Additionally, this compound may influence enzyme activity by modulating their expression or post-translational modifications, thereby affecting metabolic flux and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products may have distinct biological activities . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may enhance metabolic processes and improve energy balance. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . Threshold effects have been observed, indicating that the compound’s impact on cellular function is highly sensitive to dosage variations. These findings underscore the need for careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the catabolism of branched-chain amino acids. It is produced through the reduction of 2-Keto-3-methylvaleric acid by lactate dehydrogenase . This pathway is essential for the regulation of energy production and storage, as well as the maintenance of metabolic homeostasis. Additionally, this compound may interact with other enzymes and cofactors involved in fatty acid metabolism, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for metabolic processes . The distribution of this compound can vary depending on tissue type and physiological conditions, affecting its overall biological activity and function.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound may be targeted to mitochondria, where it participates in energy production and oxidative metabolism . Additionally, post-translational modifications and targeting signals may direct this compound to other organelles, such as the endoplasmic reticulum or peroxisomes, influencing its activity and function within the cell.
Properties
IUPAC Name |
3-hydroxy-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHALDXJWGLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
261625-70-1 | |
| Record name | Pentanoic acid, 3-hydroxy-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261625-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20951525 | |
| Record name | 3-Hydroxy-2-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methyl-3-hydroxyvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28892-73-1 | |
| Record name | 3-Hydroxy-2-methylvaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28892-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-methylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028892731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-3-hydroxyvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide](/img/structure/B1194934.png)










![3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)

